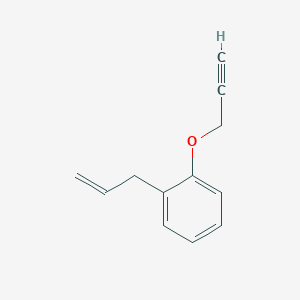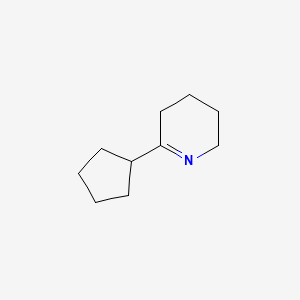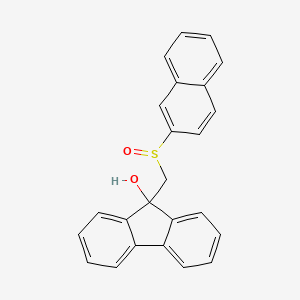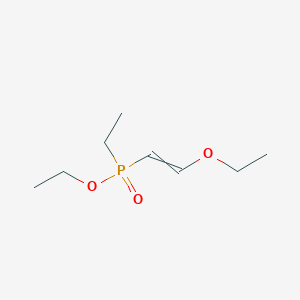
Phosphinic acid, (2-ethoxyethenyl)ethyl-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphinic acid, (2-ethoxyethenyl)ethyl-, ethyl ester is an organophosphorus compound with the molecular formula C8H15O3P It is a derivative of phosphinic acid and is characterized by the presence of an ethoxyethenyl group attached to the phosphorus atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, (2-ethoxyethenyl)ethyl-, ethyl ester can be achieved through several methods. One common approach involves the reaction of ethyl phosphinate with alkenes or alkynes under thermal radical conditions. For instance, the reaction can be initiated using azobisisobutyronitrile (AIBN) as a radical initiator, leading to the formation of the desired product in good yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar radical addition reactions. The process is optimized to ensure high yields and purity of the final product. The use of efficient catalysts and controlled reaction conditions are crucial for the industrial-scale production of phosphinic acid derivatives.
化学反応の分析
Types of Reactions
Phosphinic acid, (2-ethoxyethenyl)ethyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the ester group to the corresponding alcohol.
Substitution: The ethoxyethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include phosphine oxides, alcohols, and substituted phosphinic acid derivatives. These products have diverse applications in organic synthesis and materials science.
科学的研究の応用
Phosphinic acid, (2-ethoxyethenyl)ethyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphinic acid derivatives.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of phosphinic acid, (2-ethoxyethenyl)ethyl-, ethyl ester involves its interaction with molecular targets through its phosphorus atom. The compound can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, leading to inhibition or modification of their activity. The specific pathways involved depend on the nature of the target molecule and the functional groups present on the phosphinic acid derivative.
類似化合物との比較
Similar Compounds
Phosphonic acid derivatives: These compounds have similar structures but differ in the oxidation state of the phosphorus atom.
Phosphine oxides: These are oxidation products of phosphinic acids and have different reactivity and applications.
Phosphonates: These compounds contain a phosphorus-carbon bond and have distinct chemical properties compared to phosphinic acids.
Uniqueness
Phosphinic acid, (2-ethoxyethenyl)ethyl-, ethyl ester is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial contexts.
特性
CAS番号 |
51639-17-9 |
|---|---|
分子式 |
C8H17O3P |
分子量 |
192.19 g/mol |
IUPAC名 |
1-ethoxy-2-[ethoxy(ethyl)phosphoryl]ethene |
InChI |
InChI=1S/C8H17O3P/c1-4-10-7-8-12(9,6-3)11-5-2/h7-8H,4-6H2,1-3H3 |
InChIキー |
SKENHCHIQYHFJZ-UHFFFAOYSA-N |
正規SMILES |
CCOC=CP(=O)(CC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-Methylidenepentoxy(oxido)phosphoryl] phosphate](/img/structure/B14668886.png)
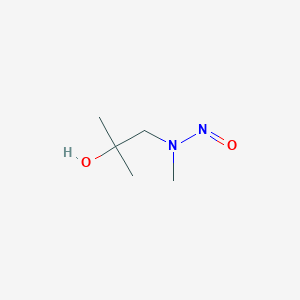

![1-Ethoxy-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14668913.png)
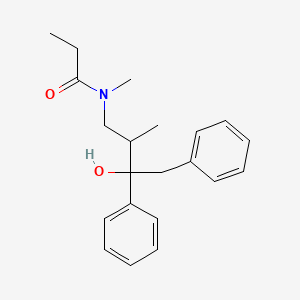
![Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]-](/img/structure/B14668926.png)
